

Application Notes and Protocols for Cellular Electrophysiology Studies of GS-462808

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Compound of Interest

Compound Name: GS-462808

Cat. No.: B15494544

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Introduction

GS-462808 is a potent and selective inhibitor of the late sodium current (I_{Na,late}) mediated by the cardiac sodium channel Nav1.5.^[1] The late sodium current is a sustained component of the total sodium current that can be pathologically enhanced in conditions such as ischemia and heart failure, contributing to cardiac arrhythmias. By selectively targeting I_{Na,late} over the peak sodium current (I_{Na,peak}), **GS-462808** represents a targeted therapeutic approach with the potential for an improved safety profile compared to non-selective sodium channel blockers.

These application notes provide detailed protocols for the cellular electrophysiological characterization of **GS-462808** using manual and automated patch-clamp techniques to assess its potency and selectivity on human Nav1.5 channels, as well as its effects on the cardiac action potential.

Data Presentation

The following tables summarize the key electrophysiological parameters of **GS-462808**.

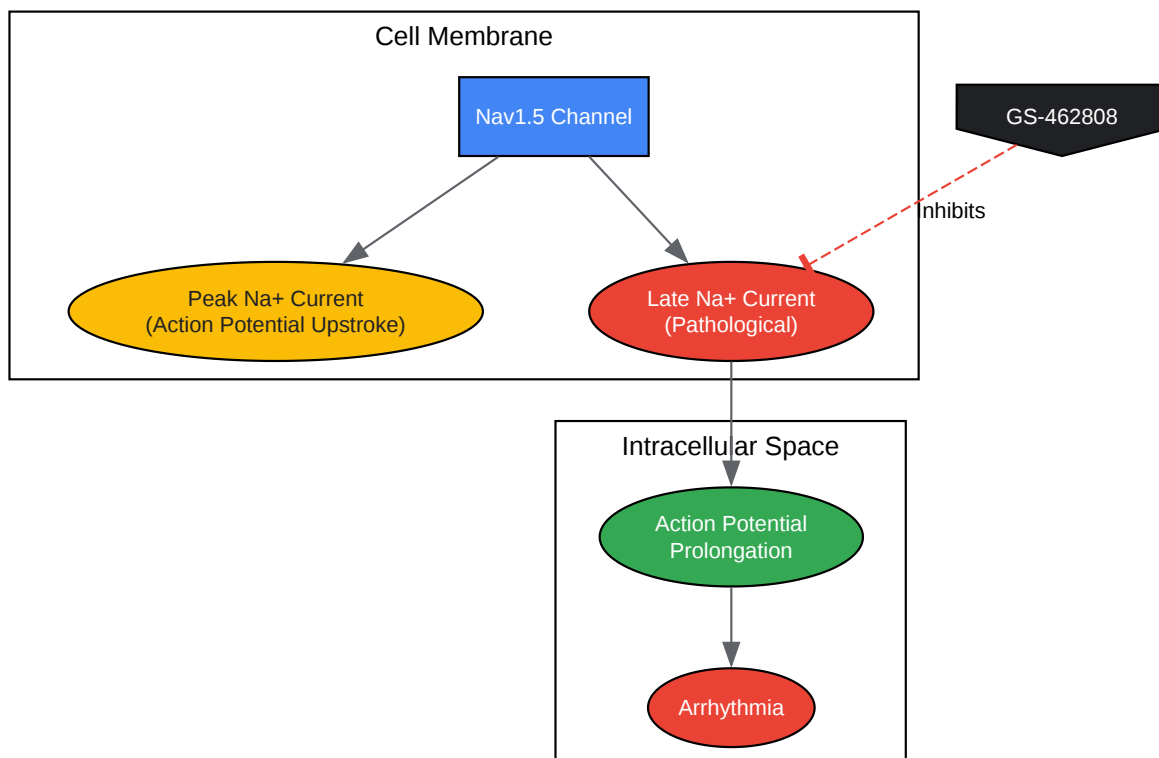
Table 1: Potency and Selectivity of **GS-462808** on Human Sodium Channels

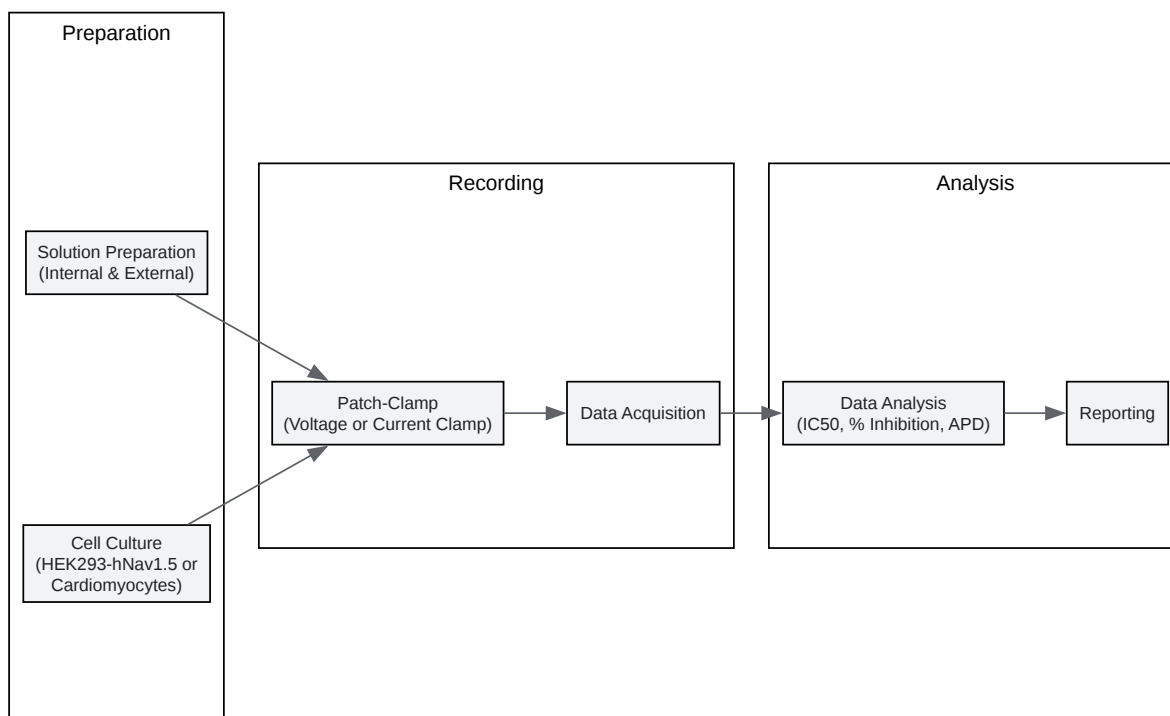
Parameter	Channel	Value	Reference
IC50 for INa,late Inhibition	hNav1.5	1.33 μ M	[2]
INa,peak Inhibition at 10 μ M	hNav1.5	~10%	[1]
Selectivity (INa,peak / INa,late)	hNav1.5	>10-fold	Calculated
Inhibition of Brain Isoform	hNav1.1	Lower activity compared to predecessor compounds	[1]

Table 2: Recommended Electrophysiology Study Parameters for **GS-462808**

Study	Technique	Cell Type	Key Parameters to Measure
Potency on INa,late	Manual/Automated Voltage Clamp	HEK293 cells expressing hNav1.5	IC50, Hill slope
Selectivity vs. INa,peak	Manual/Automated Voltage Clamp	HEK293 cells expressing hNav1.5	% inhibition at various concentrations
Effect on Action Potential	Manual Current Clamp	Isolated adult ventricular cardiomyocytes	Action Potential Duration at 90% repolarization (APD90), Early Afterdepolarizations (EADs)
Off-target Selectivity	Manual/Automated Voltage Clamp	HEK293 cells expressing hNav1.1	% inhibition at various concentrations

Signaling Pathways and Experimental Workflows





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References

- 1. Discovery of triazolopyridinone GS-462808, a late sodium current inhibitor (Late INai) of the cardiac Nav1.5 channel with improved efficacy and potency relative to ranolazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.cn [medchemexpress.cn]
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